molecular formula C15H22O2 B157513 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene CAS No. 1820-50-4

3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene

Katalognummer B157513
CAS-Nummer: 1820-50-4
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: GGKXOBDOBZUKPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique chemical properties that make it an attractive candidate for use in different scientific studies.5]undec-8-ene.

Wirkmechanismus

The mechanism of action of 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to changes in biochemical and physiological processes, making it a potential candidate for use in drug development.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene in lab experiments include its unique chemical properties, potential applications in drug development, and potential use in the development of new materials. However, there are also limitations to its use, including the complex synthesis process and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene. These include further research into its potential use in drug development, the development of new synthetic methods for its synthesis, and the study of its potential use in the development of new materials. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
In conclusion, 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a compound with unique chemical properties that make it an attractive candidate for use in various scientific studies. Its potential applications in drug development, organic synthesis, and catalysis make it an area of significant interest in scientific research. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects to its use.

Synthesemethoden

The synthesis of 3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a complex process that involves several steps. The most common method for synthesizing this compound is through the use of a Diels-Alder reaction. This reaction involves the reaction of a cyclohexene derivative with a suitable diene to form the spirocyclic compound. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and metal-free oxidative coupling reactions.

Wissenschaftliche Forschungsanwendungen

3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene has a wide range of potential applications in scientific research. It has been studied for its potential use in the development of new drugs, as a chiral auxiliary in organic synthesis, and as a ligand in catalysis. Additionally, this compound has been studied for its potential use in the development of new materials due to its unique chemical properties.

Eigenschaften

CAS-Nummer

1820-50-4

Produktname

3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

3-cyclohex-3-en-1-yl-2,4-dioxaspiro[5.5]undec-9-ene

InChI

InChI=1S/C15H22O2/c1-3-7-13(8-4-1)14-16-11-15(12-17-14)9-5-2-6-10-15/h1-3,5,13-14H,4,6-12H2

InChI-Schlüssel

GGKXOBDOBZUKPG-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C2OCC3(CCC=CC3)CO2

Kanonische SMILES

C1CC(CC=C1)C2OCC3(CCC=CC3)CO2

Synonyme

3-(3-cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.